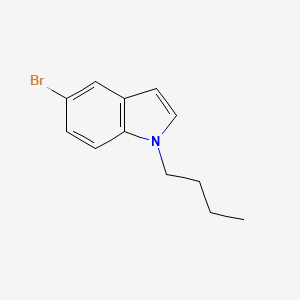

5-Bromo-1-butyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

90134-02-4 |

|---|---|

Molecular Formula |

C12H14BrN |

Molecular Weight |

252.15 g/mol |

IUPAC Name |

5-bromo-1-butylindole |

InChI |

InChI=1S/C12H14BrN/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h4-6,8-9H,2-3,7H2,1H3 |

InChI Key |

NVMQFDFQXQPTSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound 5 Bromo 1 Butyl 1h Indole

De Novo Synthesis Strategies for the Indole (B1671886) Ring System Incorporating Required Substituents

De novo strategies involve the assembly of the bicyclic indole structure from acyclic or aromatic precursors. These methods are advantageous when the required starting materials are readily accessible and allow for the early introduction of the bromo and butyl substituents.

Several classic and modern named reactions can be employed to construct the 5-bromo-1H-indole scaffold, which serves as a key intermediate for subsequent N-alkylation.

Fischer Indole Synthesis : This is one of the oldest and most reliable methods for indole synthesis. byjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comsynarchive.com To produce 5-bromo-1H-indole, the reaction would commence with (4-bromophenyl)hydrazine, which is condensed with an appropriate aldehyde or ketone (like acetaldehyde (B116499) or pyruvic acid) to form the corresponding phenylhydrazone. This intermediate, when treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) under thermal conditions, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the 5-bromo-1H-indole core. byjus.comwikipedia.org

Bartoli Indole Synthesis : This method is particularly useful for synthesizing 7-substituted indoles but can be adapted for other isomers. onlineorganicchemistrytutor.comjk-sci.com It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. onlineorganicchemistrytutor.comwikipedia.org The presence of an ortho-substituent is often crucial for the reaction's success, as it provides the necessary steric impetus for a key nih.govnih.gov-sigmatropic rearrangement step. wikipedia.orgresearchgate.net While less direct for 5-bromoindole (B119039), a suitably substituted bromo-nitroarene could theoretically be employed.

Larock Indole Synthesis : A powerful and versatile modern method, the Larock indole synthesis involves the palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. nih.govwikipedia.org To generate a 5-bromoindole intermediate, a starting material such as 4-bromo-2-iodoaniline (B187669) would be reacted with an alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and ligands. ub.edusynarchive.com This approach offers high regioselectivity and functional group tolerance. rsc.org

An alternative de novo approach involves preparing an N-butylated aniline (B41778) derivative first, which is then subjected to a cyclization reaction to form the indole ring. For instance, N-butyl-4-bromoaniline could be synthesized and then used as a precursor in a cyclization strategy, such as a palladium-catalyzed reaction with an alkyne, to directly form 5-Bromo-1-butyl-1H-indole. This integrates the N-alkylation step prior to the formation of the heterocyclic ring.

Strategic Functionalization of Pre-formed Indole Scaffolds to Yield this compound

This approach is often more direct and begins with the commercially available or readily synthesized 5-bromo-1H-indole. The key transformation is the regioselective addition of a butyl group to the indole nitrogen.

The nitrogen atom of the indole ring is nucleophilic after deprotonation, allowing for substitution reactions with alkyl halides. The primary challenge is to ensure the reaction occurs exclusively at the N-1 position (N-alkylation) rather than the C-3 position (C-alkylation).

The most common method for the N-alkylation of indoles involves a two-step, one-pot process. youtube.com First, the indole N-H proton is abstracted by a strong base to form a nucleophilic indolate anion. Second, this anion reacts with an alkylating agent in a standard Sₙ2 reaction. youtube.com

For the synthesis of this compound, 5-bromo-1H-indole is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). A base is then added to generate the anion. Sodium hydride (NaH) is a frequently used base for this purpose due to its strength and the irreversible nature of the deprotonation, which drives the reaction forward. researchgate.netnih.gov The resulting sodium salt of 5-bromo-1H-indole is then treated with a butylating agent, typically 1-bromobutane (B133212) or 1-iodobutane, to yield the final product. researchgate.net Other base/solvent combinations, such as potassium carbonate (K₂CO₃) in DMF, are also effective. organic-chemistry.org Phase-transfer catalysis (PTC) can also be employed, which facilitates the reaction between the water-soluble base and the organic-soluble indole, often leading to cleaner reactions and easier workups. researchgate.netacsgcipr.orgphasetransfer.com

| Base | Solvent | Butylating Agent | Typical Conditions | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF or THF | 1-Bromobutane | Stir indole with NaH at 0°C to RT, then add alkyl halide. | researchgate.netnih.gov |

| Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile (B52724) | 1-Bromobutane | Heat mixture at reflux. | organic-chemistry.org |

| Cesium Carbonate (Cs₂CO₃) | DMF or NMP | 1-Bromobutane | Often used in microwave-assisted synthesis. | mdpi.com |

| Potassium Hydroxide (KOH) | Toluene/Water | 1-Bromobutane | Used with a phase-transfer catalyst (e.g., TBAB). | researchgate.netthieme-connect.com |

In multi-step syntheses or with complex molecules, the indole N-H may be temporarily protected to prevent unwanted side reactions or to modify the reactivity of the indole ring. While often not strictly necessary for a simple butylation, this strategy is a cornerstone of indole chemistry.

A common protecting group for indoles is the tert-butoxycarbonyl (Boc) group. beilstein-archives.org The synthesis of the target compound via this route would involve three stages:

Protection : 5-bromo-1H-indole is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to form N-Boc-5-bromoindole. medchemexpress.com This protected intermediate is generally more stable and easier to handle than the parent indole.

Deprotection : The Boc group is typically removed under acidic conditions. reddit.com Treatment of N-Boc-5-bromoindole with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in dioxane efficiently cleaves the protecting group, regenerating the free N-H of 5-bromo-1H-indole.

Alkylation : The deprotected 5-bromo-1H-indole is then subjected to N-butylation using the direct methods described in section 2.2.1.1 (e.g., NaH and 1-bromobutane in DMF).

| Step | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Protection (Boc) | (Boc)₂O, DMAP | THF or CH₂Cl₂, RT | N-Boc-5-bromoindole | medchemexpress.com |

| Deprotection (Boc) | TFA or HCl | CH₂Cl₂ or Dioxane, 0°C to RT | 5-bromo-1H-indole | reddit.com |

Selective Bromination of 1-Butyl-1H-indole at the C5 Position

A primary strategy for the synthesis of this compound involves the direct bromination of 1-butyl-1H-indole. The key challenge in this approach lies in controlling the regioselectivity of the bromination reaction to favor substitution at the C5 position of the indole ring.

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is a fundamental method for the halogenation of indole rings. For the bromination of 1-butyl-1H-indole, various brominating agents can be employed. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations due to its ease of handling and milder reactivity compared to elemental bromine. wikipedia.orgyoutube.com The reaction typically proceeds by the electrophilic attack of a bromine cation equivalent on the electron-rich indole ring.

The regioselectivity of electrophilic bromination on N-alkylindoles is influenced by both electronic and steric factors. While the C3 position is generally the most nucleophilic site in the indole ring, substitution at this position can be sterically hindered by the N-alkyl group. The benzene (B151609) portion of the indole ring is less reactive, but substitution can be directed to specific positions under controlled conditions. The C5 position is often favored for halogenation on the benzene ring due to electronic factors.

Detailed research findings on the direct bromination of 1-butyl-1H-indole are not extensively documented in readily available literature. However, general principles of indole chemistry suggest that a mixture of isomers, including the desired 5-bromo derivative, is possible. The reaction conditions, such as the choice of solvent and temperature, play a crucial role in directing the selectivity. For instance, polar solvents can influence the distribution of brominated products.

Table 1: Common Reagents for Electrophilic Bromination of Indoles

| Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temperature or below | Mild and selective reagent. nih.gov |

| Bromine (Br₂) | Acetic acid or other polar solvents | Highly reactive, may lead to over-bromination. rsc.org |

| Pyridinium tribromide | Tetrahydrofuran | A milder source of bromine. |

Directed Functionalization Approaches for Regioselectivity

To overcome the challenges of achieving high regioselectivity in direct electrophilic bromination, directed functionalization strategies can be employed. These methods involve the use of a directing group to guide the brominating agent to a specific position on the indole ring. One common approach is directed ortho-metalation, where a directing group on the nitrogen or at the C2/C3 position facilitates deprotonation at a specific site, followed by quenching with an electrophilic bromine source. semanticscholar.org

For the C5-functionalization of a 1-butyl-1H-indole, a directing group would ideally be placed to facilitate metalation at the C5 position. However, the application of this strategy for the direct C5-bromination of N-alkylindoles is not as straightforward as for other positions and often requires multi-step sequences. For instance, a directing group at the C4 position could potentially direct functionalization to C5.

Recent advances have explored the use of transient directing groups or leveraging the inherent properties of the substrate to achieve remote C-H functionalization. nih.govacs.org While specific examples for the C5-bromination of 1-butyl-1H-indole using these methods are scarce, the principles could be adapted. For example, a removable group at the C3 position can block the most reactive site and electronically influence the benzene ring to favor substitution at C5. acs.org

Advanced Synthetic Approaches and Sustainable Practices

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems that can achieve high selectivity and yield under mild conditions.

Catalytic Systems for the Formation of this compound

An alternative and powerful approach to this compound involves the N-alkylation of pre-functionalized 5-bromo-1H-indole. This method offers unambiguous regioselectivity for the bromine substituent. The key step is the formation of the N-C bond between the 5-bromoindole core and a butyl group.

Transition metal-catalyzed cross-coupling reactions are not typically required for simple N-alkylation with an alkyl halide. However, related palladium- and copper-catalyzed methods are instrumental in the synthesis of more complex N-substituted indoles and for the functionalization of the indole core. For instance, palladium-catalyzed C-H arylation has been used for the C5-functionalization of indoles, although this is for C-C bond formation rather than C-Br bond formation. scispace.comacs.orgnih.gov

The N-alkylation of 5-bromo-1H-indole with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) is a more direct route. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby generating a more nucleophilic indolide anion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN). nih.govyoutube.com

Table 2: Conditions for N-Alkylation of 5-Bromo-1H-indole

| Reagent | Base | Solvent | Temperature | Notes |

| 1-Bromobutane | NaH | DMF | Room Temp. to 60 °C | NaH is a strong base requiring anhydrous conditions. |

| 1-Iodobutane | K₂CO₃ | ACN | Reflux | K₂CO₃ is a milder and easier to handle base. |

| 1-Bromobutane | Cs₂CO₃ | DMF | Room Temp. | Cs₂CO₃ is often effective for challenging alkylations. nih.gov |

The choice of base and solvent can significantly impact the reaction yield and rate. Stronger bases like NaH ensure complete deprotonation, while milder bases like K₂CO₃ might require higher temperatures. The use of a phase-transfer catalyst can also be beneficial in some cases. smolecule.com

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. In the context of indole functionalization, organocatalysts have been employed for a range of reactions, including Friedel-Crafts alkylations and Michael additions, primarily at the C3 position.

While direct organocatalytic C5-bromination of 1-butyl-1H-indole is not a well-established method, the principles of organocatalysis could be applied to the synthesis of analogues. For instance, chiral organocatalysts can be used to introduce functional groups enantioselectively at various positions on the indole ring. Recent research has focused on the challenging C-H functionalization of the carbocyclic ring of indoles using organocatalysis, which could potentially be extended to halogenation reactions in the future. scispace.com

Photoredox Catalysis in Indole Synthesis and Modification

Visible-light photoredox catalysis has emerged as a powerful tool for the construction and functionalization of heterocyclic compounds under mild conditions. nih.govmdpi.com This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations that are often difficult to achieve through traditional thermal methods. nih.gov The application of photoredox catalysis to the synthesis and modification of indoles is a burgeoning area of research, offering novel pathways for C-H functionalization, halogenation, and N-alkylation. researchgate.netkaust.edu.sa

While a direct synthesis of this compound using a one-pot photoredox strategy has not been explicitly detailed in the reviewed literature, the principles of photoredox catalysis can be applied to the key bond-forming reactions required for its synthesis: the bromination of the indole ring at the C5-position and the N-alkylation with a butyl group.

One plausible photoredox-mediated approach would involve the C-H bromination of a pre-formed N-butylindole. Visible-light photocatalysis has been shown to facilitate the halogenation of arenes and heteroarenes. mdpi.com For instance, a photocatalytic system could generate a bromine radical or a related electrophilic bromine species in situ from a benign bromine source, which could then react with N-butylindole at the electron-rich C5-position. Alternatively, a route starting from 5-bromoindole could be envisioned where the N-alkylation is achieved via a photoredox-catalyzed process. Photoredox catalysis has been utilized for the generation of alkyl radicals from alkyl halides, which can then participate in coupling reactions. acs.org

A hypothetical photoredox-catalyzed synthesis could proceed as outlined in the table below, drawing upon conditions reported for similar transformations on the indole scaffold.

Table 1: Plausible Reaction Parameters for Photoredox-Catalyzed Synthesis Steps of this compound

| Step | Reactants | Photocatalyst | Light Source | Solvent | Potential Outcome |

|---|---|---|---|---|---|

| C5-Bromination | 1-Butyl-1H-indole, Bromine Source (e.g., N-Bromosuccinimide) | Ru(bpy)₃Cl₂ or Organic Dye | Blue LEDs | Acetonitrile or Dichloromethane | This compound |

| N-Butylation | 5-Bromo-1H-indole, Butyl Bromide | Ir(ppy)₃ or Au-based catalyst | Visible Light | Dimethylformamide or Dioxane | this compound |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being integrated into the synthesis of valuable organic molecules like this compound.

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. For the synthesis of indole derivatives, solvents such as water, ionic liquids (ILs), and deep eutectic solvents (DESs) have been explored. researchgate.netsemanticscholar.orgresearchgate.net Ionic liquids, being non-volatile and thermally stable, can serve as both catalyst and solvent in reactions like the Fischer indole synthesis. researchgate.net Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a biodegradable and low-cost alternative. semanticscholar.orgresearchgate.net

Solvent-free reaction conditions represent an ideal scenario in green chemistry, minimizing waste and simplifying product purification. rsc.orgnih.gov For the N-alkylation step in the synthesis of this compound, a solvent-free approach using microwave irradiation could be a viable green alternative to conventional heating in organic solvents. rsc.org

Table 2: Examples of Green Solvents in Indole Synthesis

| Green Solvent Type | Example | Application in Indole Chemistry | Potential Relevance to this compound |

|---|---|---|---|

| Ionic Liquid | [bmim][HSO₄] | Fischer Indole Synthesis | Could be used as a recyclable medium for the synthesis of the indole core. |

| Deep Eutectic Solvent | Choline chloride:Urea | Fischer Indole Synthesis | A biodegradable and inexpensive solvent system for the core indole synthesis. |

| Aqueous Media | Water | Photocatalytic reactions | Could be employed in photoredox-catalyzed bromination or N-alkylation steps. nih.gov |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govsciforum.netnih.gov This technique has been successfully applied to various indole syntheses, including the Fischer, Bischler, and Madelung reactions. rsc.orgsciforum.netmdpi.com The N-alkylation of 5-bromoindole with butyl bromide could potentially be accelerated significantly under microwave irradiation, possibly even under solvent-free conditions. rsc.orggoogle.com

Ultrasound-assisted synthesis employs sonic waves to induce cavitation in the reaction medium, which can enhance reaction rates and yields. nih.gov This technique has been reported for the N-arylation of indoles and the bromination of certain heterocyclic systems. sci-hub.strsc.org An ultrasound-assisted approach could be beneficial for the N-butylation of 5-bromoindole, potentially allowing for lower reaction temperatures and shorter reaction times compared to conventional methods. nih.gov

Table 3: Application of Microwave and Ultrasound in Indole Synthesis

| Technique | Transformation | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted | Indole ring formation, N-alkylation | Rapid heating, shorter reaction times, potential for solvent-free conditions. sciforum.net | N-butylation of 5-bromoindole or synthesis of the indole core. |

| Ultrasound-Assisted | N-arylation, Bromination, C-H functionalization | Enhanced reaction rates, milder conditions. nih.govsci-hub.strsc.org | N-butylation of 5-bromoindole or bromination of N-butylindole. |

The development of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers the cost of chemical processes. In the context of synthesizing this compound, reusable catalysts could be employed for both the indole core synthesis and subsequent functionalization steps.

Heterogeneous catalysts, which are in a different phase from the reactants, are often easily separated from the reaction mixture and can be recycled. For photoredox catalysis, the development of heterogeneous photocatalysts, such as those based on graphitic carbon nitride (g-C₃N₄) or functionalized polymers, is an active area of research. researchgate.net These materials could potentially be used for the C-H bromination or other functionalization reactions of the indole ring. researchgate.net

For the N-alkylation step, solid-supported catalysts, such as platinum on HBEA zeolite (Pt/HBEA), have been shown to be effective and reusable for the N-alkylation of indoles with alcohols via a borrowing-hydrogen methodology. researchgate.netresearchgate.net Such a system could provide a green and efficient route to N-butylated indoles.

Table 4: Examples of Reusable Catalysts in Indole Chemistry

| Catalyst Type | Example | Reaction | Recyclability |

|---|---|---|---|

| Heterogeneous Photocatalyst | Graphitic carbon nitride (g-C₃N₄) | C-H alkylation of indoles | Can be recovered by filtration and reused for several cycles. researchgate.net |

| Zeolite-Supported Metal | Pt/HBEA | N-alkylation of indoles with alcohols | Recoverable and reusable without significant loss of activity. researchgate.netresearchgate.net |

| Ionic Liquid (as catalyst/solvent) | Brønsted acidic ionic liquids | Fischer Indole Synthesis | Can be recovered and reused multiple times. researchgate.net |

Reactivity and Site Selective Functionalization of 5 Bromo 1 Butyl 1h Indole

Chemical Transformations Involving the Bromo-Substituent at C5

The bromo-substituent at the C5 position of 5-Bromo-1-butyl-1H-indole is the primary site for chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange processes. These reactions leverage the polarizable C-Br bond to form new carbon-carbon and carbon-heteroatom bonds, providing robust pathways for molecular diversification.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing aryl halides like this compound. ias.ac.in These methods offer mild reaction conditions, high functional group tolerance, and predictable regioselectivity, making them indispensable in modern synthesis.

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds between sp²-hybridized carbon atoms, involving the reaction of an organohalide with an organoboron species, typically a boronic acid or ester. researchgate.netnih.gov For this compound, this reaction enables the introduction of various aryl or heteroaryl moieties at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. ias.ac.innih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov A common catalytic system involves [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a base such as potassium carbonate (K₂CO₃) in a solvent like dimethoxyethane (DME). nih.gov

The versatility of this reaction allows for the coupling of this compound with a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents. researchgate.netmdpi.com This broad scope makes the Suzuki-Miyaura coupling a highly effective strategy for synthesizing complex 5-arylindole derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on 5-Bromoindole (B119039) Analogs

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |

| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. thieme-connect.demdpi.com This reaction is co-catalyzed by palladium and copper complexes, such as PdCl₂(PPh₃)₂ and copper(I) iodide (CuI), in the presence of a base, typically an amine like triethylamine (B128534) (Et₃N). thieme-connect.demdpi.com

Applying this methodology to this compound allows for the direct installation of an alkynyl group at the C5 position. Aryl bromides are known to be less reactive than the corresponding aryl iodides in this transformation, often requiring elevated temperatures (e.g., 70-80 °C) to achieve efficient conversion. thieme-connect.de The reaction tolerates a variety of functional groups on the terminal alkyne partner, enabling the synthesis of a diverse library of 5-alkynylindoles. researchgate.netspuvvn.edu These products can serve as valuable intermediates for further transformations, such as cyclization reactions or click chemistry. researchgate.net

Table 2: Representative Sonogashira Coupling Reactions on 5-Bromoindole Scaffolds

| Terminal Alkyne | Catalyst System | Base | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 70 | High |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 70 | Good |

| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 70 | High |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | 70 | Moderate-Good |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com This reaction enables the coupling of an aryl halide with a primary or secondary amine. For this compound, this transformation allows for the introduction of various amino groups at the C5 position, leading to 5-aminoindole (B14826) derivatives.

The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. acs.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. acs.org The reaction is highly versatile, accommodating a wide range of aliphatic, aromatic, and heteroaromatic amines as coupling partners. mdpi.comacs.org This methodology provides a direct route to synthesize N-substituted-5-aminoindoles, which are important substructures in medicinal chemistry.

Table 3: Illustrative Buchwald-Hartwig Amination on 5-Bromo Heterocycles

| Amine | Catalyst/Ligand | Base | Solvent |

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene |

| Benzylamine | Pd₂ (dba)₃ / RuPhos | LHMDS | THF |

| 2-Aminopyridine | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane |

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For this compound, this is typically achieved by treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgtcnj.edu This process rapidly converts the C5-Br bond into a C5-Li bond, generating a highly reactive 1-butyl-1H-indol-5-yl-lithium intermediate. tcnj.edunih.gov

This lithiated species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C5 position. tcnj.edumdpi.com The extremely low temperatures are necessary to prevent side reactions and ensure the stability of the organolithium intermediate. harvard.edu This two-step sequence provides a powerful and versatile method for C5-functionalization that is complementary to cross-coupling reactions. whiterose.ac.ukresearchgate.net

Table 4: C5-Functionalization via Lithiation and Electrophilic Quench

| Electrophile | Reagent | Resulting C5-Substituent |

| Proton source | H₂O | -H (Des-bromo product) |

| Alkylating agent | Iodomethane (CH₃I) | -CH₃ |

| Carbonyl compound | Benzaldehyde (PhCHO) | -CH(OH)Ph |

| Carbonation | Carbon dioxide (CO₂) | -COOH |

| Formylating agent | N,N-Dimethylformamide (DMF) | -CHO |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Indole (B1671886)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, the SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. mdpi.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov

The indole ring system is inherently electron-rich due to the lone pair of electrons on the nitrogen atom, which participates in the aromatic π-system. Consequently, this compound is not an ideal substrate for classical SNAr reactions. acs.org The absence of strong electron-withdrawing groups makes the benzene (B151609) portion of the indole core electronically unsuited to accommodate the anionic intermediate required for the SNAr pathway. Therefore, direct displacement of the C5-bromide by common nucleophiles (e.g., alkoxides, amines) under typical SNAr conditions is generally not a feasible transformation for this compound. Favorable SNAr reactions are more commonly observed on highly electron-deficient heterocyclic systems, such as 5-bromo-1,2,3-triazines, where the ring nitrogens provide the necessary electronic activation. nih.govacs.org

Functionalization at Unsubstituted Positions of the Indole Core of this compound

The indole nucleus, a prominent scaffold in numerous natural products and pharmaceuticals, presents multiple sites for functionalization. In the case of this compound, the presence of a bromo substituent at the C5 position and a butyl group on the nitrogen atom influences the reactivity and regioselectivity of further chemical transformations. The remaining unsubstituted positions on the indole core—C2, C3, C4, C6, and C7—offer opportunities for the introduction of various functional groups through diverse synthetic strategies.

Direct C-H Functionalization at C2, C3, C4, C6, and C7

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov The site-selective functionalization of the indole core is a significant challenge due to the presence of multiple reactive C-H bonds. nih.gov

Achieving site-selectivity in the C-H functionalization of indoles often necessitates the use of directing groups. These groups, typically attached to the indole nitrogen, coordinate to a metal catalyst and direct the functionalization to a specific C-H bond, usually in an ortho-position. The formation of a stable five- or six-membered metallacycle intermediate is a key factor in determining the regioselectivity of these reactions. researchgate.net

For N-substituted indoles, such as this compound, the N-butyl group itself is generally not an effective directing group for C-H activation on the indole core. Therefore, the introduction of a removable directing group at the N1 position is a common strategy to control the site of functionalization. For instance, the installation of a pivaloyl group at the N1 position can direct borylation to the C7 position. nih.gov Similarly, an N-P(O)tBu2 group can direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst. nih.gov

Transient directing groups offer an alternative approach, where the directing group is formed in situ and removed in the same pot, thus avoiding additional protection and deprotection steps. snnu.edu.cn For example, a catalytic amount of an aldehyde can react with an N-unsubstituted indole to form a transient imine directing group, which can then facilitate site-selective functionalization. nih.gov

The inherent electronic properties of the indole ring also play a role in site-selectivity. The pyrrole (B145914) ring is more electron-rich than the benzene ring, making the C2 and C3 positions more susceptible to electrophilic attack. However, C-H functionalization of the less reactive benzenoid ring (C4, C5, C6, and C7) is more challenging and often requires a directing group strategy. researchgate.net

| Directing Group | Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| N-P(O)tBu2 | Palladium | C7 | Arylation | nih.gov |

| N-P(O)tBu2 | Copper | C6 | Arylation | nih.gov |

| N-Pivaloyl | BBr3 | C7 | Borylation | nih.gov |

| C3-Pivaloyl | - | C4, C5 | Arylation | nih.gov |

Oxidative coupling reactions provide another avenue for the direct functionalization of indoles. These reactions typically involve the formation of a bond between two C-H bonds under the action of an oxidant. nih.gov For indoles, coupling often occurs at the nucleophilic C3 position. nih.gov

In the context of this compound, the bromine atom at C5 may influence the electronic properties of the indole ring, but the C3 position is expected to remain a primary site for oxidative coupling. For example, a one-pot, three-component coupling reaction of α-amino aryl ketones, indoles, and perbromomethane has been reported to yield (E)-2-(1-bromo-1H-indol-3-yl)-1-phenyl-2-(phenylimino)ethan-1-one derivatives. frontiersin.org This reaction demonstrates the functionalization at the C3 position of a 1-bromoindole, which is structurally related to this compound.

Furthermore, metal-free oxidative coupling of styrenes with indoles, promoted by potassium iodide, can lead to the formation of C-3 dicarbonyl indoles. researchgate.net While not specifically demonstrated on a 5-bromo-substituted indole, this methodology highlights a potential pathway for C3-functionalization.

Electrophilic Aromatic Substitution Reactions on the this compound Scaffold

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on a substituted indole is governed by the electronic and steric effects of the existing substituents. In this compound, the N-butyl group is an activating, ortho-, para-directing group for the benzene ring, while the bromo group is a deactivating, ortho-, para-directing group.

The indole nitrogen directs electrophiles primarily to the C3 position of the pyrrole ring, which is the most nucleophilic site. If the C3 position is blocked, substitution may occur at the C2 position. On the benzenoid ring, the directing effects of the N-butyl and C5-bromo substituents must be considered. The N-butyl group activates the C4 and C6 positions, while the bromo group directs incoming electrophiles to the C4 and C6 positions. Therefore, electrophilic substitution on the benzene ring of this compound is expected to occur preferentially at the C4 and C6 positions.

A practical example of electrophilic substitution on an indole ring is the synthesis of 5-bromoindole itself, which can be achieved by the bromination of an indole derivative. researchgate.netgoogle.com This indicates that direct halogenation of the indole core is a viable process.

| Position | Influence of N-butyl group | Influence of C5-Bromo group | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Secondary activation | - | Reactive (if C3 is blocked) |

| C3 | Primary activation | - | Most reactive |

| C4 | Ortho-directing (activating) | Ortho-directing (deactivating) | Favored |

| C6 | Para-directing (activating) | Ortho-directing (deactivating) | Favored |

| C7 | Meta-directing (activating) | Meta-directing (deactivating) | Less favored |

Dearomatization Strategies and Subsequent Transformations

Dearomatization reactions of indoles provide access to three-dimensional indoline (B122111) scaffolds, which are valuable building blocks in medicinal chemistry. One common dearomatization strategy is the oxidative dearomatization of indoles to form 2,2-disubstituted indolin-3-ones. rsc.orgresearchgate.netnih.govnih.gov This transformation can be achieved through various methods, including oxidative rearrangement of 2,3-disubstituted indoles and direct oxidative dearomatization of indoles. researchgate.net

For this compound, such a dearomatization process would lead to a 5-bromo-1-butyl-2,2-disubstituted indolin-3-one. The substituents at the C2 position can be introduced by reacting the indole with various nucleophiles in the presence of an oxidant. An oxidative rearrangement of indoles mediated by 2-bromoethanol (B42945) and hydrogen peroxide has also been reported to access spirooxindoles, which are a class of dearomatized indole derivatives. rsc.org

Chemical Modifications of the N-Butyl Moiety (if applicable to advanced syntheses)

The N-butyl group of this compound is generally considered a stable alkyl substituent. Direct chemical modification of the N-butyl group without affecting the indole core is challenging due to the lack of reactive functional groups on the alkyl chain. However, in the context of advanced synthetic strategies, the N-alkyl group can be viewed as a modifiable handle.

While direct C-H functionalization of the N-butyl group is not a commonly reported strategy for this specific molecule, N-dealkylation followed by re-alkylation with a different functionalized alkyl chain is a theoretical possibility. Enantioselective N-alkylation of indoles is an area of active research, suggesting that the introduction of chirality at the nitrogen substituent is a valuable synthetic goal. nih.govmdpi.com However, these methods are typically applied to N-unsubstituted indoles rather than modifying an existing N-alkyl group.

In some synthetic contexts, the N-alkyl group can be chosen to have a latent functionality that can be unmasked at a later stage of the synthesis. For instance, an N-alkenyl or N-alkynyl group could be used, which would then be amenable to a wider range of chemical transformations.

Stereochemical Implications of the N-Alkyl Group

The presence of an alkyl group at the N-1 position of the indole ring, such as the butyl group in this compound, can have significant stereochemical implications for reactions occurring at other sites on the molecule. While direct stereoselective studies on this compound are not extensively detailed in the reviewed literature, the principles of stereocontrol exerted by N-alkyl substituents in indole chemistry are well-established. These effects are primarily driven by steric hindrance and conformational constraints imposed by the N-alkyl chain.

The N-butyl group can influence the stereochemical outcome of a reaction by dictating the trajectory of an incoming reagent. This is particularly relevant in reactions involving the formation of a new stereocenter at the C-2 or C-3 positions of the indole ring. The alkyl group can effectively block one face of the molecule, leading to a preferential attack from the less hindered face. This facial selectivity is a key factor in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

In addition to steric shielding, the N-butyl group can influence the conformational equilibrium of the indole system. The rotation around the N-C bond of the butyl group can lead to different rotamers, some of which may be more reactive than others. The preferred conformation can orient the butyl chain in a way that directs the approach of a reagent to a specific face of the indole ring, thereby influencing the stereochemistry of the product.

The stereochemical directing effect of an N-alkyl group can be particularly pronounced in reactions involving organometallic catalysts. mdpi.com In such reactions, the N-alkyl group can interact with the catalyst or the reagents, influencing the geometry of the transition state and, consequently, the stereoselectivity of the reaction. For instance, in enantioselective N-alkylation reactions, the nature of the N-substituent can play a role in the efficiency and stereochemical outcome of the process. nih.govnih.gov

While the electronic effect of a simple alkyl group like butyl is relatively minor compared to more electron-withdrawing or -donating groups, its steric bulk is a primary determinant of stereocontrol. The flexibility of the butyl chain allows it to adopt various conformations, which can be a complex factor in predicting the precise stereochemical outcome. However, in many cases, the energetic preference for less sterically congested transition states is the dominant factor.

To illustrate the potential stereochemical influence of the N-butyl group, consider a hypothetical diastereoselective reaction at the C-2 or C-3 position of this compound. The diastereomeric ratio of the products would be expected to be influenced by the steric hindrance imposed by the N-butyl group.

Table 1: Hypothetical Diastereoselective Reaction of this compound

| Entry | Reagent | Position of Attack | Diastereomeric Ratio (A:B) |

|---|---|---|---|

| 1 | Bulky Electrophile | C-3 | >95:5 |

| 2 | Less Bulky Electrophile | C-3 | 80:20 |

| 3 | Bulky Nucleophile | C-2 | >95:5 |

| 4 | Less Bulky Nucleophile | C-2 | 75:25 |

Note: This table presents hypothetical data to illustrate the principle of steric influence and is not based on reported experimental results for this compound.

The data in the hypothetical table illustrates that a bulkier reagent would likely lead to higher diastereoselectivity due to the more pronounced steric clash with the N-butyl group, forcing the reaction to proceed predominantly from one face.

Mechanistic Elucidation of Reactions Involving 5 Bromo 1 Butyl 1h Indole

Detailed Reaction Mechanism Investigations for Synthetic Pathways

The synthesis of 5-Bromo-1-butyl-1H-indole and its participation in further chemical transformations can proceed through various mechanisms, including those involving radical intermediates, organometallic catalytic cycles, and proton-coupled electron transfer.

A primary synthetic route to this compound is the N-alkylation of 5-bromoindole (B119039). This reaction typically follows a two-step SN2 mechanism. In the first step, a strong base, such as sodium hydride (NaH), deprotonates the nitrogen atom of the indole (B1671886) ring. This creates a highly nucleophilic indolide anion. The subsequent step involves the nucleophilic attack of this anion on an alkyl halide, in this case, a butyl halide like 1-bromobutane (B133212). The indolide anion displaces the bromide ion, forming the N-C bond and yielding the final product, this compound. youtube.com The choice of an aprotic solvent like dimethylformamide (DMF) is common as it can dissolve both the indole and the base, facilitating the reaction.

Beyond its synthesis, this compound can be a substrate in more complex reactions, such as 1,3-dipolar cycloadditions, which allow for the construction of novel heterocyclic systems. researchgate.net

Radical reactions offer alternative pathways for the synthesis and functionalization of indole scaffolds. These reactions are characterized by three key stages: initiation, propagation, and termination. youtube.com

One investigated mechanism for the synthesis of N-alkylindoles involves a radical-chain C-H functionalization process starting from N,N-dialkylanilines. nih.gov This pathway is initiated by the formation of a reactive radical species, such as an N-tBu amidyl radical, upon mild warming. nih.gov

The key propagation steps are as follows:

Hydrogen Atom Transfer (HAT): The amidyl radical selectively abstracts a hydrogen atom from the N-alkyl group of the aniline (B41778) precursor, generating a carbon-centered radical.

Homolytic Aromatic Substitution (SHAr): The newly formed radical adds to a coupling partner, such as a sulfonyl diazo compound, which then promotes a highly site-selective homolytic aromatic substitution onto the aromatic core, leading to cyclization and formation of the indole ring. nih.gov

Another relevant radical mechanism is the dehalogenation of aryl halides using reagents like tributyltin hydride (n-Bu3SnH). libretexts.org In a reaction starting with this compound, a tributyltin radical, typically generated from AIBN (Azobisisobutyronitrile) initiation, would abstract the bromine atom from the C5 position. libretexts.org This generates an aryl radical at the C5 position of the indole ring, which can then propagate the chain by abstracting a hydrogen atom from a tributyltin hydride molecule, yielding the debrominated product and regenerating the tributyltin radical. libretexts.org

The general steps for such a radical chain process are:

Initiation: Formation of the initial radical (e.g., tributyltin radical).

Propagation: Abstraction of the bromine atom to form an indole radical, followed by reaction of this radical with a hydrogen donor to form the product and regenerate the propagating radical.

Termination: Combination of any two radical species to form a non-radical product.

Organometallic catalysis provides powerful and selective methods for forming C-N and C-C bonds involving the indole nucleus. The bromine atom at the C5 position of this compound makes it an ideal substrate for cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, the catalytic cycle would generally proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of the indole, inserting itself to form a new organopalladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Aza-Wacker-Type Reactions: Enantioselective N-alkylation of indoles can be achieved through palladium-catalyzed intermolecular aza-Wacker-type reactions. In this process, a Pd(II) catalyst coordinates with an alkene. The indole nitrogen then acts as a nucleophile, attacking the coordinated alkene in a syn-aminopalladation step to form a new C-N bond and a carbon-palladium sigma bond. This step creates a new stereocenter. Subsequent β-hydride elimination yields the N-alkylated indole product and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. nih.gov

Gold-Catalyzed Reactions: Gold(I) complexes have been shown to catalyze hydrogen isotope exchange on the indole ring. Mechanistic investigations suggest the involvement of an aurated indole as a key intermediate. The proposed mechanism involves the coordination of the Au(I) complex to the indole, which then evolves into this aurated intermediate that facilitates the isotope exchange. chemrxiv.org

Below is a table summarizing catalytic systems used in reactions with related indole compounds.

| Reaction Type | Catalyst System | Substrate Example | Mechanistic Feature |

| Enantioselective N-Alkylation | Dinuclear Zinc-ProPhenol | 5-Bromoindole | Asymmetric catalysis |

| Aza-Wacker N-Alkylation | Pd(OAc)2 / PyrOx Ligand | 3-Phenylindole | syn-Aminopalladation |

| Suzuki-Miyaura Coupling | Palladium Catalyst | 5-Bromoindole | Pd(0)/Pd(II) cycle |

| Isotope Exchange | IPrAuCl / AgOTf | Indole | Aurated indole intermediate |

This table is generated based on data from related indole compounds to infer potential mechanisms for this compound.

Proton-coupled electron transfer (PCET) mechanisms are fundamental processes in which both an electron and a proton are transferred. These pathways are often energetically favorable as they can avoid the formation of high-energy charged intermediates that would be generated in stepwise electron transfer (ET) followed by proton transfer (PT), or vice-versa. nih.gov

There are three primary PCET mechanisms:

Stepwise (ETPT): An initial electron transfer is followed by a subsequent proton transfer.

Stepwise (PTET): An initial proton transfer is followed by a subsequent electron transfer.

Concerted (EPT or CEPT): The electron and proton are transferred in a single kinetic step.

In the context of the indole nucleus, the NH proton can participate in PCET reactions. The specific mechanism that dominates—stepwise or concerted—is highly dependent on the reaction conditions, including the properties of the oxidant and the proton acceptor. rsc.org For many reactions involving indole derivatives, a concerted mechanism (EPT) is often favored because it provides a lower energy pathway by avoiding the formation of highly unstable indole radical cations or anions. nih.gov The competition between these pathways can be tuned by factors such as the driving force for electron and proton transfer and steric hindrance. rsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms, allowing for the determination of rate laws, activation energies, and the influence of reactant concentrations on reaction speed. While comprehensive kinetic data specifically for this compound are scarce, reactivity parameters for the parent 5-bromoindole nucleophile have been determined.

Mayr's Database of Reactivity Parameters provides a quantitative scale for nucleophilicity. For 5-bromoindole, the following parameters have been established from the rate constants of its reaction with electrophiles in acetonitrile (B52724).

| Compound | Nucleophilicity Parameter (N) | Slope Parameter (sN) |

| 5-Bromoindole | 4.38 | 1.10 |

Data sourced from Mayr's Database of Reactivity Parameters. lmu.de

These parameters can be used to predict reaction rates with various electrophiles. The N parameter quantifies the inherent nucleophilicity, while the sN parameter reflects the sensitivity of the nucleophile to changes in the electrophile.

In synthetic studies, reaction times and temperatures provide qualitative kinetic information. For instance, the enantioselective N-alkylation of 5-bromoindole with an aldimine catalyzed by a zinc-ProPhenol complex was reported to give a 61% yield at room temperature. Lowering the temperature to 4 °C increased the enantioselectivity without a loss of yield, indicating that the rates of the desired and undesired stereochemical pathways are affected differently by temperature. nih.gov

Isotopic Labelling Experiments for Mechanistic Insight

Isotopic labelling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), its position in the products can be determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Hydrogen Isotope Exchange (HIE): Studies on the indole core have utilized deuterium (B1214612) (D) and tritium (B154650) (T) to probe reaction mechanisms. A gold(I)-catalyzed HIE reaction using deuterated methanol (B129727) (CD3OD) or deuterium oxide (D2O) has been shown to achieve exquisite regioselectivity. For indoles without a substituent at the C3 position, labelling occurs selectively at C3. For C3-substituted indoles, labelling occurs at the C2 position. These findings strongly support a mechanism involving an aurated indole intermediate, as direct electrophilic attack would be expected to occur at the more nucleophilic C3 position in both cases. chemrxiv.org

Mechanistic Studies of C-N Bond Formation: Isotopic labelling has been employed to elucidate the mechanism of the palladium-catalyzed enantioselective aza-Wacker-type N-alkylation of indoles. Experiments using deuterated alkenol substrates helped to confirm that the reaction proceeds via a syn-aminopalladation mechanism, providing crucial insight into the stereochemistry-determining step of the catalytic cycle. nih.gov

While these specific studies were not performed on this compound itself, the results are highly relevant and demonstrate how isotopic labelling can be applied to understand the fundamental steps in the reactions of this class of compounds.

Computational Chemistry and Theoretical Analysis of 5 Bromo 1 Butyl 1h Indole

Electronic Structure and Reactivity Predictions

The electronic landscape of 5-Bromo-1-butyl-1H-indole is a key determinant of its reactivity. Computational methods allow for a detailed examination of this landscape, providing predictions that guide synthetic applications and mechanistic studies.

Application of Density Functional Theory (DFT) to Understand Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a comprehensive analysis of the molecule's electronic characteristics can be achieved.

DFT calculations can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT studies have shown that the MEP map is crucial for identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov In this compound, the bromine atom and the indole (B1671886) nitrogen are expected to be regions of significant electronic activity. The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

| Calculated Property | Typical DFT Functional/Basis Set | Significance for this compound |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | Indicates the ability to donate electrons; localized on the indole ring. |

| LUMO Energy | B3LYP/6-311++G(d,p) | Indicates the ability to accept electrons; influenced by the bromo substituent. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Relates to chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

Ab Initio Calculations for Molecular Geometry and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining the molecular geometry and energetics of this compound. Methods such as Møller–Plesset perturbation theory (MP2) can be used to obtain highly accurate optimized geometries.

These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a study on halogenated oxindoles, MP2 theory was used to determine interaction energies in supramolecular dimers. mdpi.com For this compound, ab initio calculations would provide precise structural parameters, which are essential for understanding its steric and electronic properties. The total energy calculated can be used to compare the relative stabilities of different conformers.

| Parameter | Typical Ab Initio Method | Predicted Value Range (Illustrative) |

|---|---|---|

| C-Br Bond Length | MP2/aug-cc-pVDZ | ~1.90 Å |

| N-C (butyl) Bond Length | MP2/aug-cc-pVDZ | ~1.47 Å |

| Indole Ring Planarity | MP2/aug-cc-pVDZ | Near-planar |

| Total Electronic Energy | MP2/aug-cc-pVDZ | Method- and basis-set-dependent absolute value |

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states, which are first-order saddle points on the potential energy surface, the activation energies for various reaction pathways can be calculated. This information is vital for predicting reaction kinetics and understanding reaction mechanisms.

For instance, in electrophilic substitution reactions, which are common for indole rings, DFT can be used to model the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation step. The calculated activation barriers for substitution at different positions on the indole ring can explain the observed regioselectivity. The influence of the bromo and butyl substituents on the stability of the intermediates and transition states can be quantified.

Conformational Analysis of the N-Butyl Chain and its Impact on Indole Reactivity

The N-butyl group of this compound introduces conformational flexibility. The different spatial arrangements of the butyl chain can influence the steric accessibility of the indole ring and its electronic properties, thereby affecting its reactivity.

The conformational landscape of the N-butyl chain can be explored by systematically rotating the dihedral angles of the C-C and N-C bonds. The principles governing the conformational preferences are similar to those of n-butane, with staggered conformations (anti and gauche) being more stable than eclipsed conformations due to lower torsional and steric strain. slideshare.netunacademy.com The relative energies of these conformers can be calculated using both DFT and ab initio methods. The most stable conformer will be the one that minimizes steric interactions between the butyl chain and the indole ring. This preferred conformation can impact how the molecule interacts with other reactants or in a biological system.

| Conformation of N-Butyl Chain | Dihedral Angle (N-C1-C2-C3) | Relative Energy (Illustrative) | Impact on Reactivity |

|---|---|---|---|

| Anti-periplanar | ~180° | Lowest | Minimal steric hindrance at the N-1 position. |

| Gauche | ~±60° | Higher | Potential for steric shielding of one face of the indole ring. |

| Eclipsed | 0°, ±120° | Highest | Transition states in bond rotation, not stable conformers. |

Theoretical Prediction of Spectroscopic Parameters for Structural Confirmation

Computational methods can predict various spectroscopic parameters, which are invaluable for the structural elucidation of this compound and for the interpretation of experimental spectra.

NMR Spectroscopy : The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The predicted chemical shifts, when compared with experimental data, can confirm the proposed structure.

IR Spectroscopy : The vibrational frequencies can be computed, which correspond to the peaks in an infrared spectrum. These calculations also provide information about the nature of the vibrational modes.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the photophysical properties of the molecule.

Investigation of Non-Covalent Interactions, including Halogen Bonding

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. foragerone.com Computational studies are essential for characterizing these interactions.

By modeling the interaction of this compound with a Lewis base, the geometry and energy of the halogen bond can be calculated. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to identify bond critical points and characterize the nature of the interaction. nih.gov Natural Bond Orbital (NBO) analysis can reveal the donor-acceptor orbital interactions that contribute to the stability of the halogen bond. mdpi.com The strength and directionality of halogen bonding can influence the crystal packing of this compound in the solid state and its interactions in solution.

| Type of Non-Covalent Interaction | Computational Method for Analysis | Significance |

|---|---|---|

| Halogen Bonding (C-Br···Nu) | DFT, MP2, QTAIM, NBO | Influences crystal engineering, molecular recognition, and supramolecular assembly. |

| π-π Stacking | DFT with dispersion correction | Contributes to the stability of crystal structures and aggregates. |

| Van der Waals Interactions | DFT with dispersion correction | Important for overall molecular packing and intermolecular forces. |

Advanced Synthetic Applications of 5 Bromo 1 Butyl 1h Indole As a Chemical Building Block

Construction of Complex Polycyclic and Heterocyclic Frameworks

The synthesis of intricate polycyclic and heterocyclic systems is a cornerstone of medicinal and materials chemistry. 5-Bromo-1-butyl-1H-indole serves as a key precursor in methodologies aimed at creating these sophisticated structures. The strategic placement of the bromine atom allows for its participation in a variety of coupling and cyclization reactions, facilitating the annulation of additional rings onto the indole (B1671886) core.

Annulation and cycloaddition reactions are powerful strategies for the construction of cyclic and polycyclic systems. In the context of this compound, these reactions leverage the reactivity of the indole nucleus and the bromo substituent to forge new carbon-carbon and carbon-heteroatom bonds, leading to the formation of fused ring systems.

One notable approach involves palladium-catalyzed oxidative C-H activation and annulation. nih.gov This method allows for the direct coupling of the indole core with various reaction partners, such as alkynes, to construct fused polycycles. While not explicitly detailing this compound, the principles of these reactions are applicable to functionalized indoles. For instance, a straightforward approach to the synthesis of 3-bromoindoles has been described via palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes. rsc.org

Furthermore, derivatives of 5-bromo-indoles, such as 5-bromo-1H-indole-2,3-dione (5-bromoisatin), have been utilized in 1,3-dipolar cycloaddition reactions. researchgate.netimist.ma These reactions, involving the generation of a 1,3-dipole that reacts with a dipolarophile, lead to the formation of novel heterocyclic systems fused to the indole core. researchgate.netimist.ma This demonstrates the potential of the 5-bromoindole (B119039) scaffold in constructing diverse five-membered heterocyclic rings.

A summary of representative annulation and cycloaddition strategies is presented in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [5+1] Annulation | 2-(1H-indol-2-yl)phenols, Aldehydes | Brønsted Acid | Indole-fused Dihydrochromanes |

| 1,3-Dipolar Cycloaddition | 1-allyl-5-bromoindoline-2,3-dione, 1,3-dipoles | Phase Transfer Catalysis | Spiro-heterocyclic indole derivatives |

| C-H Activation/Annulation | N-alkylanilines, Bromoalkynes | Palladium Catalyst | Functionalized 3-bromoindoles |

This table presents examples of annulation and cycloaddition reactions involving indole derivatives, highlighting the potential synthetic routes for functionalizing the this compound core.

The direct fusion of heterocyclic rings to the indole backbone is a critical strategy for modulating the electronic and steric properties of the resulting molecule, often leading to enhanced biological activity. Methodologies for the synthesis of indole-fused heterocycles are continually being developed, with multicomponent reactions (MCRs) emerging as a highly efficient approach. nih.gov

One such strategy involves the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, through a multicomponent reaction of an indole, formaldehyde, and an amino hydrochloride. nih.gov The versatility of this method allows for the incorporation of various substituted indoles, suggesting that this compound would be a suitable substrate for generating novel fused systems. nih.gov The development of new synthetic methodologies for indole-fused systems, such as pyrimidoindoles, often utilizes indole derivatives as starting materials for intramolecular cyclization reactions. metu.edu.tr

The following table outlines key approaches to the synthesis of indole-fused systems.

| Fused Heterocycle | Synthetic Strategy | Key Reagents |

| Oxadiazepines | Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride |

| Thiadiazepines | Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride, Sodium thiosulfate |

| Pyrimidoindoles | Intramolecular Cyclization | Urea derivatives of indoles |

This table illustrates prominent methods for constructing indole-fused heterocyclic systems, which are applicable to this compound.

Enantioselective Transformations Leveraging this compound as a Precursor

Enantioselective synthesis is of paramount importance in the preparation of chiral molecules, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. While specific enantioselective transformations starting directly from this compound are not extensively documented, the principles of asymmetric catalysis can be applied to this precursor.

The bromine atom at the C5-position can be transformed into other functional groups, such as boronic esters or organometallic reagents, which can then participate in enantioselective cross-coupling reactions. Furthermore, the indole nucleus itself can be a substrate for enantioselective reactions. For instance, cobalt-catalyzed transformations have been shown to be effective in a variety of enantioselective reactions, including cyclopropanation and cycloaddition reactions. acs.org These catalytic systems could potentially be adapted for substrates derived from this compound.

Preparation of Functional Materials and Advanced Chemical Structures

The unique electronic properties of the indole ring system, combined with the ability to introduce diverse functionality via the bromo-substituent, make this compound an attractive precursor for the synthesis of functional materials and advanced chemical structures. The extended π-system of polycyclic and fused-indole derivatives can give rise to interesting photophysical and electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the introduction of specific functional groups through cross-coupling reactions at the C5-position can lead to the development of chemosensors, where the indole scaffold acts as a fluorophore or chromophore that responds to the presence of specific analytes. The butyl group on the indole nitrogen enhances solubility in organic solvents, which is a crucial property for the processing and fabrication of organic materials.

Q & A

Q. What is the standard synthesis protocol for 5-Bromo-1-butyl-1H-indole, and how is purity confirmed?

The compound is synthesized via N-alkylation of 5-bromoindole using sodium hydride (NaH) as a base and 1-iodobutane as the alkylating agent in anhydrous DMSO. After reaction completion, the product is extracted with ethyl acetate, purified via column chromatography, and characterized using NMR spectroscopy. Key spectral data includes:

- ¹H NMR (300 MHz, CDCl₃): δ 7.75 (d, 1H, J = 1.8 Hz), 7.27 (dd, 1H, J = 1.9, 8.7 Hz), 4.09 (t, 2H, J = 7.1 Hz), 0.94 (t, 3H, J = 7.3 Hz) .

- Yield: 94% under optimized conditions . Purity is confirmed via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. What solvents and catalysts are critical for introducing the butyl group to 5-bromoindole?

Anhydrous DMSO is essential to stabilize the reactive intermediates, while NaH facilitates deprotonation of the indole nitrogen. The alkylation proceeds efficiently with 1-iodobutane as the electrophile. Catalysts like copper iodide (CuI) are unnecessary here but are used in triazole-functionalized indole derivatives (e.g., click chemistry reactions) .

Advanced Research Questions

Q. How can functionalization of this compound at the 3-position be achieved for drug discovery applications?

Post-synthetic modifications often employ cross-coupling reactions (e.g., Suzuki-Miyaura) at the 5-bromo site. For 3-position functionalization, electrophilic substitution (e.g., Vilsmeier-Haack formylation) or palladium-catalyzed C–H activation can introduce groups like triazoles or aryl rings. For example:

- Click Chemistry: React 3-(2-azidoethyl)-5-bromoindole with terminal alkynes using CuI/PEG-400:DMF to form triazole derivatives .

- Yields: 25–42% for triazole-functionalized analogs, depending on substituents .

Q. What experimental strategies resolve contradictions in NMR data for substituted indoles?

Discrepancies in chemical shifts (e.g., splitting patterns or coupling constants) arise from steric effects or solvent interactions. To address this:

- Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and carbon assignments.

- Compare experimental data with computational predictions (DFT calculations) .

- Cross-validate with literature values for structurally similar compounds (e.g., 5-Bromo-1-methyl-1H-indole: δ 7.23–6.42 in CDCl₃) .

Q. How can researchers optimize low-yield reactions in indole alkylation?

Low yields (e.g., 25% in triazole syntheses ) may result from side reactions or incomplete deprotonation. Optimization strategies include:

- Temperature Control: Lower temperatures (0–5°C) minimize decomposition of NaH.

- Solvent Screening: Replace DMF with THF or acetonitrile to alter reaction kinetics.

- Catalyst Tuning: Add phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity .

Q. What are the implications of this compound’s electronic structure on its reactivity?

The electron-rich indole ring directs electrophiles to the 3-position, while the bromine at C5 acts as a directing group for cross-coupling. The butyl chain enhances lipophilicity, making the compound suitable for pharmacokinetic studies. Computational studies (e.g., NBO analysis) can quantify charge distribution to predict sites for nucleophilic attack .

Methodological Considerations

-

Data Tables:

Reaction Conditions Yield Reference N-Butylation of 5-bromoindole NaH, DMSO, 1-iodobutane 94% Triazole Functionalization CuI, PEG-400:DMF, 12h, RT 25% -

Contradiction Analysis:

Discrepancies in ¹H NMR peaks for similar indoles (e.g., δ 4.62 for triazole derivatives vs. δ 4.09 for butyl-substituted indole) highlight the need for solvent-specific referencing and impurity checks . -

Safety Notes:

NaH and DMSO are moisture-sensitive; reactions require inert atmospheres. CuI-mediated reactions demand proper waste disposal due to heavy metal contamination risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.